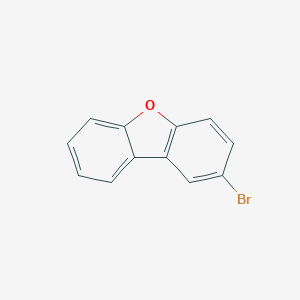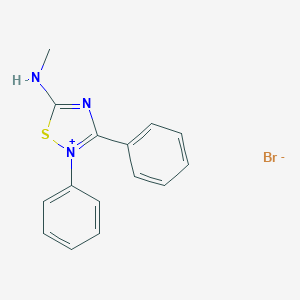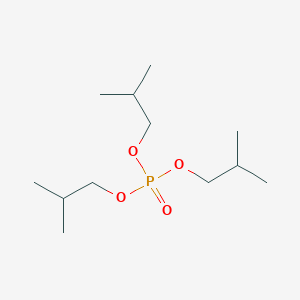
2-Methyl-1-phenylprop-2-en-1-one
Übersicht
Beschreibung
“2-Methyl-1-phenylprop-2-en-1-one” is a chemical reagent used in the preparation of pharmaceutical agents such as isoquinolines or tetrahydroquinolines . Its molecular formula is C10H10O and it has a molecular weight of 146.19 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenylprop-2-en-1-one” can be represented by the InChI key: KJCFAQDTHMIAAN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Methyl-1-phenylprop-2-en-1-one” has a boiling point of 200°C and a density of 1.024 g/cm3 . It also has a refractive index of 1.539 and a density of 0.901 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : The compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one shows strong antibacterial activity against Staphylococcus aureus, with the carbonyl group playing a crucial role in inhibitory potential (Deghady et al., 2021).
Oligonucleotide Synthesis : The 2-(N-formyl-N-methyl)aminoethyl group provides a cost-efficient and simplified method for preparing therapeutic oligonucleotides, potentially streamlining post-synthesis processing (Grajkowski et al., 2001).
Refractive Index Studies : The compound 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one exhibits refractive indices in methanol and benzene mixtures at 298 K, providing insights into its nature as a dipole and solvent-solvent interactions (Chavan & Gop, 2016).
DNA Binding Behavior : Methyl groups on ancillary ligands of phen and bpy in complexes affect DNA-binding behaviors, with significant implications for complex 1's DNA-binding behavior (Liu et al., 2001).
Antidiabetic Activity : Substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones show significant antidiabetic activity, with most compounds exhibiting promising structures and pharmacological activity (Patil et al., 2013).
Chemical Synthesis : Studies on base-catalyzed rearrangements of 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones reveal their potential in producing a variety of compounds (Apparao et al., 1983).
Organic Chemistry : The reaction of t-butyl chloride and 2-chloro-2-methyl-1-phenylpropane with Ph2P– ions produces reduction and substitution products, offering insights into organic synthesis processes (Santiago & Rossi, 1990).
Hydrocarbon Synthesis : The synthesis of hydrocarbons 1 and 4 capable of diyl formation using phenyllithium and bromobenzene and lithium demonstrates high yield and easy access (Wittig, 1980).
Structural Chemistry : Substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds can be synthesized with high yields, with structures confirmed by physical constants, UV, IR, and NMR spectral data (Balaji et al., 2015).
Anodic Functionalization : Electrolysis of conjugated arylolefins in alcohols with alkali metal halides in alcohols produces 1-aryl-2-bromoketals in 60-90% yields, demonstrating the compound's utility in anodic functionalization (Elinson et al., 1990).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-methyl-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFAQDTHMIAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294819 | |
| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylprop-2-en-1-one | |
CAS RN |
769-60-8 | |
| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 98322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















